2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid, with the chemical formula and CAS number 91367-09-8, is an organic compound characterized by a phenylacetic acid structure. This compound features a chloro and a fluoro substituent on the aromatic ring, along with a methoxy group, which contributes to its unique chemical properties. The molecular weight of this compound is approximately 200.62 g/mol. It appears as a light brown solid and is typically handled under controlled conditions due to its potential irritant effects on skin and eyes .
This compound exhibits significant biological activity, particularly in pharmacological contexts. Research indicates that derivatives of phenylacetic acids can act as anti-inflammatory agents, analgesics, and have potential applications in cancer therapy. The presence of halogen atoms (chlorine and fluorine) in the structure may enhance its biological potency by improving binding affinity to biological targets such as enzymes or receptors .
The synthesis of 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid typically involves several steps:
2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid has several applications in:
Interaction studies involving 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid often focus on its binding interactions with biological macromolecules. These studies may include:
Several compounds share structural similarities with 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(2-Chloro-4-methoxyphenyl)acetic acid | 170737-94-7 | 0.92 |
| 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid | 2898-63-7 | 0.92 |
| 2-(2-Chloro-4-hydroxyphenyl)acetic acid | 81720-84-5 | 0.91 |
| 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid | 1345472-32-3 | 0.90 |
| 2-(2-Chloro-4-methoxyphenyl)acetaldehyde | 1256479-76-1 | 0.89 |
These compounds are unique due to variations in their functional groups, which can significantly alter their biological activity and chemical reactivity compared to 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid. For instance, the presence of additional methoxy groups may enhance lipophilicity, while hydroxy groups could increase solubility in aqueous environments .